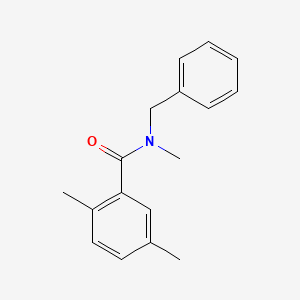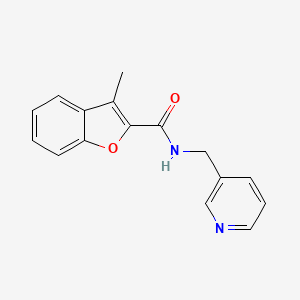![molecular formula C18H19NOS B5809838 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine, also known as BPTP, is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. BPTP belongs to the class of thioamide compounds and has been studied for its ability to interact with certain proteins in the human body. In
Wirkmechanismus
The mechanism of action of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes, particularly the histone deacetylase enzyme. This inhibition can lead to changes in gene expression, which can affect various cellular processes. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has also been shown to interact with other proteins, such as tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine can inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of certain genes. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has also been shown to have anti-inflammatory properties and can reduce the production of certain cytokines. In animal studies, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to reduce tumor growth and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has several advantages for use in lab experiments, including its high purity and stability. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine is also relatively easy to synthesize, making it accessible to researchers. However, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take precautions when handling 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine and ensure that it is used in a safe and controlled manner.
Zukünftige Richtungen
There are several potential future directions for research on 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine. One area of interest is the development of new drugs based on 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine, particularly for the treatment of cancer. Researchers may also investigate the potential of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine as a tool for epigenetic research, as it has been shown to interact with the histone deacetylase enzyme. Additionally, further studies may investigate the potential of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to interact with certain proteins in the human body and has been studied for its potential anticancer properties. The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been optimized to increase yield and purity, making it suitable for use in scientific research. While 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has several advantages for use in lab experiments, researchers must also be aware of its potential limitations and take precautions when handling the compound. Future research may investigate the potential of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine in the development of new drugs and as a tool for epigenetic research.
Synthesemethoden
The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine involves several steps, including the reaction of 4-(benzyloxy)benzaldehyde with thiosemicarbazide to form 1-{[4-(benzyloxy)phenyl]carbonothioyl}thiosemicarbazide. This intermediate is then reacted with pyrrolidine to yield the final product, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine. The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to interact with certain proteins, including the histone deacetylase enzyme, which is involved in the regulation of gene expression. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(4-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c21-18(19-12-4-5-13-19)16-8-10-17(11-9-16)20-14-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQULTBOGDLMZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{[4-(Benzyloxy)phenyl]carbonothioyl}pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)

![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)


![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)
